molecular formula C6H8N4O B13681541 4-Methylpyrimidine-2-carbohydrazide

4-Methylpyrimidine-2-carbohydrazide

Katalognummer: B13681541
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: DCYSJTFHWSOYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpyrimidine-2-carbohydrazide is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-2-carbohydrazide can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-Methylpyrimidine-2-carboxylic acid and hydrazine hydrate.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

    Product Isolation: The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methylpyrimidine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Methylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylpyrimidine-2-carboxylic acid: A precursor in the synthesis of 4-Methylpyrimidine-2-carbohydrazide.

    2-Amino-4-methylpyrimidine: Another pyrimidine derivative with different functional groups.

    4-Methylpyrimidine-2-thiol: A sulfur-containing analog with distinct chemical properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its hydrazide group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Eigenschaften

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

4-methylpyrimidine-2-carbohydrazide

InChI

InChI=1S/C6H8N4O/c1-4-2-3-8-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)

InChI-Schlüssel

DCYSJTFHWSOYNW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.